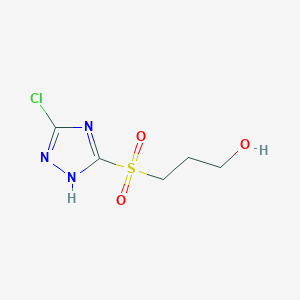
3-((5-クロロ-1H-1,2,4-トリアゾール-3-イル)スルホニル)プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is a chemical compound that features a triazole ring, a sulfonyl group, and a propanol moiety
科学的研究の応用
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Agrochemicals: The compound can be utilized in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It is suggested that similar 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to changes in their function . Molecular docking studies have been used to understand the mechanism and binding modes of these derivatives in the binding pocket of their targets .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to have cytotoxic activities against various human cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Pharmacokinetics
It is suggested that similar 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by chlorination to introduce the chlorine atom at the 5-position.
Sulfonylation: The triazole intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Attachment of the Propanol Moiety: The final step involves the reaction of the sulfonylated triazole with an appropriate propanol derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid share the triazole ring structure but differ in their functional groups.
Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but have different core structures.
Uniqueness
3-((5-chloro-1H-1,2,4-triazol-3-yl)sulfonyl)propan-1-ol is unique due to the combination of the triazole ring, sulfonyl group, and propanol moiety, which imparts specific chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
3-[(3-chloro-1H-1,2,4-triazol-5-yl)sulfonyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O3S/c6-4-7-5(9-8-4)13(11,12)3-1-2-10/h10H,1-3H2,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLONQROPCVLLFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)C1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2374061.png)
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
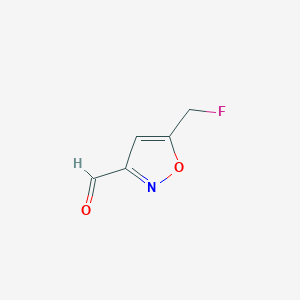

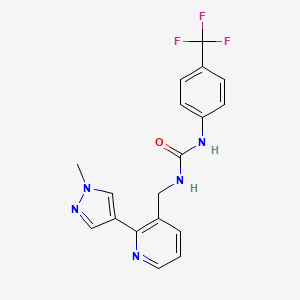

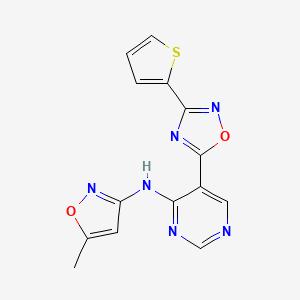
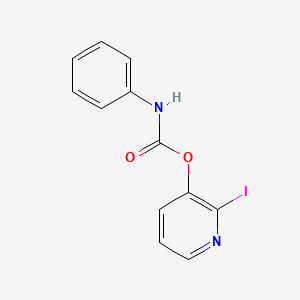

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)
![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)


![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/new.no-structure.jpg)
